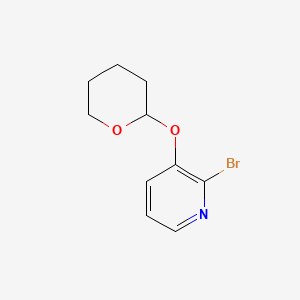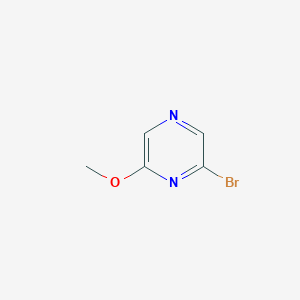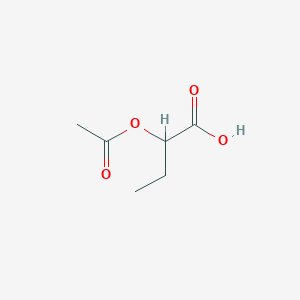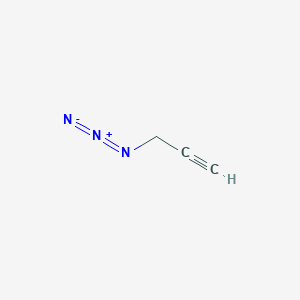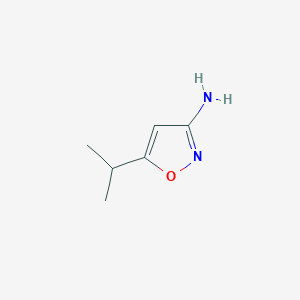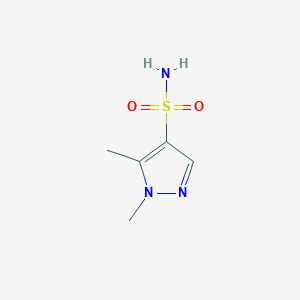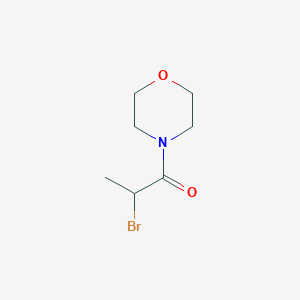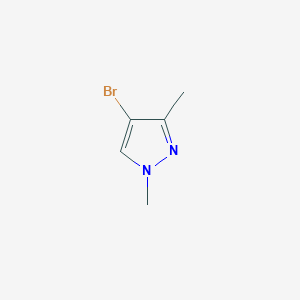
4-bromo-1,3-dimethyl-1H-pyrazole
Overview
Description
4-Bromo-1,3-dimethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine substituent at the fourth position.
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that pyrazole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interfere with energy metabolism and calcium homeostasis in cells.
Pharmacokinetics
Its molecular weight of 17503 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known to inhibit oxidative phosphorylation and calcium uptake , which could potentially disrupt cellular energy metabolism and calcium homeostasis, leading to various downstream effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-1,3-dimethyl-1H-pyrazole. For instance, it is moisture sensitive , which means its stability and efficacy could be compromised in a humid environment. Furthermore, its flash point is 103 °C , suggesting that it could be unstable at high temperatures.
Biochemical Analysis
Biochemical Properties
4-Bromo-1,3-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial as it can affect the metabolism of alcohol in the liver. Additionally, this compound can form binary adducts with titanium tetrachloride, indicating its potential use in synthetic chemistry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to cause oxidative stress in cells, leading to the formation of malondialdehyde, a marker of lipid peroxidation . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the redox state within the cell. The impact on gene expression can lead to changes in the production of proteins involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme, preventing the conversion of alcohol to acetaldehyde . This inhibition can lead to an accumulation of alcohol in the liver, affecting overall metabolism. Additionally, the compound’s ability to form adducts with titanium tetrachloride suggests it can participate in coordination chemistry, potentially altering the activity of metal-dependent enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and cellular damage . In vivo studies are needed to further understand the long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can cause significant oxidative stress, leading to cellular damage and potential toxicity . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and enzyme inhibition. It interacts with liver alcohol dehydrogenase, affecting the metabolism of alcohol . The compound’s impact on metabolic flux and metabolite levels can lead to changes in the overall metabolic state of the cell, particularly under conditions of oxidative stress.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its distribution can affect its localization and accumulation within specific cellular compartments . The compound’s ability to form adducts with metal ions may also influence its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It may localize to specific compartments or organelles, such as the mitochondria, where it can exert its effects on oxidative stress and enzyme activity . Post-translational modifications and targeting signals can direct the compound to these specific locations within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole typically involves the bromination of 1,3-dimethyl-1H-pyrazole. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the pyrazole ring.
Scientific Research Applications
4-Bromo-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-3,5-dimethyl-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrazole
Comparison: 4-Bromo-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of steric and electronic properties, making it a valuable intermediate in synthetic and medicinal chemistry .
Properties
IUPAC Name |
4-bromo-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESOBPUTZLYSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504420 | |
| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-82-6 | |
| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



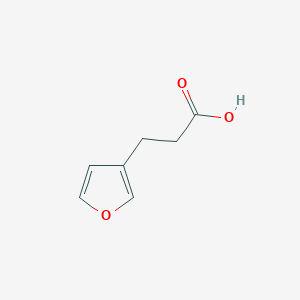
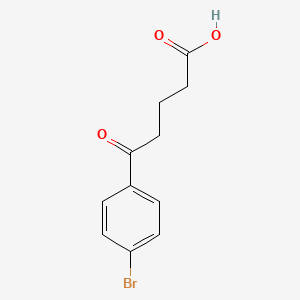
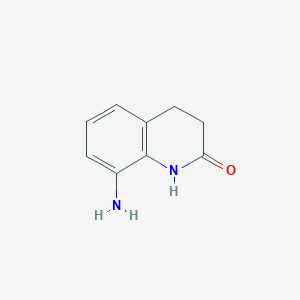
![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)
